1-(Benzo[b]thiophen-6-yl)ethanone
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-(1-benzothiophen-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLZALUYPNFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Benzo B Thiophene Scaffolds in Advanced Organic Synthesis
The benzo[b]thiophene core, a fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in the realm of organic synthesis and medicinal chemistry. nih.govresearchgate.net This scaffold is not only found in natural products but also serves as a fundamental building block for a wide array of functional materials and pharmaceutical molecules. researchgate.netwikipedia.org The aromatic nature and the presence of a sulfur atom in the heterocyclic ring bestow unique electronic and physicochemical properties upon benzo[b]thiophene derivatives. tandfonline.com
The significance of the benzo[b]thiophene scaffold is underscored by its prevalence in numerous clinically used drugs, including raloxifene, zileuton, and sertaconazole. wikipedia.org Its derivatives have demonstrated a broad spectrum of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netnih.gov The structural similarity of the benzo[b]thiophene core to other active compounds makes it a valuable template for the design of novel and potent therapeutic agents. nih.govresearchgate.net The electron-rich and planar structure of the benzo[b]thiophene system enhances its ability to bind to various enzymes and receptors, a key attribute in drug discovery. tandfonline.com
The Role of Acetylated Benzo B Thiophenes As Versatile Synthons
Acetylated benzo[b]thiophenes, such as 1-(benzo[b]thiophen-6-yl)ethanone, are highly versatile synthetic intermediates, often referred to as synthons, in organic synthesis. researchgate.net The acetyl group, a ketone functional group, provides a reactive site for a multitude of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The ketone moiety can undergo a variety of reactions, including but not limited to:
Reductions: To form the corresponding alcohol.
Oxidations: Such as the Baeyer-Villiger oxidation to form an ester.
Condensation reactions: With aldehydes or ketones to form α,β-unsaturated ketones (chalcones).
Halogenation: At the α-carbon.
Conversion to oximes and hydrazones: Which can then be further manipulated. mdpi.comguidechem.com
These transformations enable the synthesis of a wide range of derivatives with tailored properties. For instance, the synthesis of 2-acetylbenzo[b]thiophene derivatives is a key step in the production of the anti-inflammatory drug Zileuton. tcichemicals.com Furthermore, chalcones derived from acetylated benzo[b]thiophenes have been investigated for their potential as cholinesterase inhibitors. nih.gov The ability to readily modify the acetyl group makes these compounds valuable starting materials for creating libraries of new molecules for high-throughput screening in drug discovery and materials science.
Structural Context and Positional Isomerism in Benzo B Thiophene Ketones
Regioselective Acylation Strategies on the Benzo[b]thiophene Core
Direct acylation of the pre-formed benzo[b]thiophene ring system is a primary approach for introducing the acetyl group required for this compound. However, controlling the regioselectivity of this electrophilic substitution can be challenging.
Friedel-Crafts Acylation and Catalyst Optimization for Targeted Functionalization
Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. mdpi.com In the context of benzo[b]thiophene, the reaction of the heterocycle with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst can lead to the formation of various acylated isomers. The regioselectivity is highly dependent on the reaction conditions and the catalyst employed. mdpi.comresearchgate.net
Key factors influencing the outcome of Friedel-Crafts acylation on benzo[b]thiophene include:
Catalyst Choice: Traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used. google.com However, the use of milder or more specialized catalysts, such as zeolites (e.g., Hβ zeolite), can offer improved selectivity and more environmentally benign conditions. researchgate.net
Solvent: The choice of solvent can impact catalyst activity and product distribution. Inert solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are frequently employed. google.com
Temperature: Reaction temperatures can range from low temperatures (e.g., -30°C) to ambient or elevated temperatures, influencing the reaction rate and selectivity. google.com
Stoichiometry: The molar ratio of the reactants and catalyst is a critical parameter. An excess of the catalyst is often required to drive the reaction to completion. google.com
While Friedel-Crafts acylation is a powerful tool, it can suffer from limitations such as poor regioselectivity and the generation of hazardous byproducts. mdpi.com For instance, acylation can occur at the C2, C3, or other positions on the benzene ring, leading to a mixture of products that require separation.
Directed Metalation and Acylation Protocols
To overcome the regioselectivity challenges of classical Friedel-Crafts acylation, directed metalation strategies have been developed. These methods involve the use of a directing group on the benzo[b]thiophene scaffold to guide a metalating agent (typically an organolithium reagent) to a specific position. The resulting organometallic intermediate can then react with an acylating agent to introduce the acetyl group with high regioselectivity.
One approach involves the use of ortho-lithiated O-aryl carbamates as synthetic intermediates. researchgate.net This strategy allows for the controlled introduction of functional groups at specific positions on the aromatic ring. Another powerful technique is directed ortho-metalation (DoM), which has been applied to the synthesis of functionalized benzo[b]thiophenes. researchgate.net For example, N,N-diethyl-ortho-methylsulfanyl aryl amides can be used as precursors to generate (3-hydroxybenzo[b]thiophen-2-yl) aryl methanones in a one-pot synthesis. researchgate.net
Annulation and Cyclization Approaches to Substituted Benzo[b]thiophenes
An alternative to the functionalization of a pre-existing benzo[b]thiophene core is the construction of the heterocyclic ring itself with the desired substituents already in place or introduced during the cyclization process. This approach often provides better control over the final substitution pattern.
Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Rhodium)
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzo[b]thiophenes. kfupm.edu.sa Palladium and rhodium catalysts, in particular, have been extensively utilized in various cyclization strategies.
Palladium-Catalyzed Cyclizations:
Palladium catalysts are versatile for constructing the benzo[b]thiophene skeleton. rsc.org One-pot conversions of thioenols to benzo[b]thiophenes have been achieved using simple palladium catalysts like PdCl₂ or PdCl₂(cod). rsc.orgresearchgate.netrsc.org These reactions offer a direct and high-yielding route to multi-substituted benzo[b]thiophenes. rsc.org Another strategy involves the palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts, providing an efficient route to a diverse range of substituted benzo[b]thiophenes. nih.gov Furthermore, palladium-catalyzed Sonogashira type cross-coupling reactions between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) have been developed to synthesize 2-substituted benzo[b]thiophenes. researchgate.net
The direct arylation of benzo[b]thiophenes at the β-position (C3) can be achieved at room temperature using aryl iodides as coupling partners with a palladium catalyst. nih.govacs.org This method is notable for its operational simplicity and high regioselectivity. nih.govacs.org
Rhodium-Catalyzed Cyclizations:
Rhodium catalysts have also proven effective in the synthesis of substituted benzo[b]thiophenes. A notable example is the rhodium-catalyzed cyclization of (ortho-alkynyl)phenyl sulfides in the presence of isocyanates to produce benzo[b]thiophene-3-carboxamides. oup.comoup.com This tandem cyclization-addition sequence proceeds under mild conditions. oup.comoup.com Rhodium(III)-catalyzed dehydrogenative annulation of thiophen-2-carboxamides with alkynes also provides a route to multiply substituted benzo[c]thiophenes. figshare.com
| Catalyst System | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| PdCl₂ or PdCl₂(cod) | Thioenols | Multi-substituted benzo[b]thiophenes | One-pot, direct synthesis | rsc.orgresearchgate.netrsc.org |
| Pd(OAc)₂/Cu(OAc)₂ | Enethiolate salts | Multi-substituted benzo[b]thiophenes | Intramolecular oxidative C-H functionalization | nih.gov |
| [RhCl(COD)]₂ | (ortho-Alkynyl)phenyl sulfides, isocyanates | Benzo[b]thiophene-3-carboxamides | Tandem cyclization-addition, mild conditions | oup.comoup.com |
Metal-Free Cyclization Reactions
While transition metals are highly effective, the development of metal-free synthetic methods is of great interest to avoid potential metal contamination in the final products. organic-chemistry.org
One such approach is the base-catalyzed intramolecular cyclization of 2-ynylphenols to afford 2-substituted benzo[b]furans, a strategy that can be conceptually extended to sulfur analogues. rsc.org Another metal-free method involves the reaction of o-halovinylbenzenes with potassium sulfide (B99878) (K₂S) via a direct SₙAr-type reaction, cyclization, and dehydrogenation process to yield 2-substituted benzo[b]thiophenes. organic-chemistry.org Additionally, a base-mediated annulation of 2-nitrobenzothiophenes with naphthols and phenols has been developed to access benzothiophene-fused heteroacenes. nih.gov
Electrophilic and Radical Mediated Annulations
Electrophilic and radical-mediated cyclizations provide alternative pathways to the benzo[b]thiophene core.
Electrophilic Cyclization:
The electrophilic cyclization of alkynes bearing a neighboring nucleophilic sulfur atom is an effective strategy for preparing benzo[b]thiophene derivatives. chim.it This approach often utilizes electrophilic reagents like iodine to activate the carbon-carbon triple bond and initiate intramolecular cyclization. chim.it For instance, iodine-promoted electrophilic cyclization of ortho-functionalized aryldiacetylenes leads to the synthesis of alkynes bonded to benzo[b]thiophenes. chim.it The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been employed for the electrophilic cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes. nih.govorganic-chemistry.org
Radical Cyclization:
Photochemical and Electrochemical Syntheses
Modern synthetic chemistry has increasingly embraced photochemical and electrochemical methods as powerful tools for forging complex molecular architectures. These techniques offer unique reactivity patterns and often proceed under mild conditions, providing sustainable alternatives to traditional thermal reactions.
Photochemical Synthesis:
Visible-light-promoted reactions have emerged as a practical approach for the synthesis of benzothiophenes. One such method involves the cyclization of disulfides and alkynes. rsc.org For instance, the reaction of a diaryl disulfide with an alkyne in a solvent like toluene, when irradiated with sunlight or a blue LED lamp, can yield substituted benzothiophenes. rsc.org This process is believed to proceed through a radical mechanism. rsc.org While direct photochemical synthesis of this compound is not extensively documented, the principles of photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes suggest a potential pathway. organic-chemistry.org
Electrochemical Synthesis:
Electrosynthesis provides a green and efficient alternative for constructing benzothiophene (B83047) frameworks, avoiding the need for metal catalysts or chemical oxidants. nih.govresearchgate.net An electrochemical approach has been reported for the synthesis of benzo[b]thiophene-1,1-dioxides from the reaction of sulfonhydrazides with internal alkynes. nih.govresearchgate.net This method utilizes constant current electrolysis in an undivided cell, often with graphite (B72142) felt electrodes. nih.gov The reaction proceeds via a proposed tandem radical addition-cyclization pathway. organic-chemistry.org Although this specific method yields the dioxide derivative, it highlights the potential of electrochemical strategies in accessing the core benzothiophene structure, which could then be further functionalized to introduce the acetyl group.
A notable example is the reaction of 1-propynylbenzene with 4-methylbenzenesulfonhydrazide in a mixed solvent system of hexafluoroisopropanol (HFIP) and nitromethane, using tetraethylammonium (B1195904) hexafluorophosphate (B91526) as the electrolyte, which produced the corresponding benzo[b]thiophene-1,1-dioxide in good yield. nih.gov
Targeted Incorporation of the Ethanone (B97240) Moiety
The introduction of the acetyl group (ethanone moiety) onto the benzo[b]thiophene core is a critical step in the synthesis of the target compound. Various strategies have been developed to achieve this transformation efficiently.
Aryl methyl ketones are versatile and readily available starting materials for the synthesis of a wide array of heterocyclic compounds, including benzothiophenes. nih.gov One established route involves the Vilsmeier-Haack reaction, which can be used to prepare β-chloroacroleins from acetophenones. mdpi.com These intermediates can then undergo cyclization with a sulfur source, such as sodium sulfide, followed by reaction with chloroacetone (B47974) to yield 5-aryl-2-acetylthiophenes. mdpi.com While this method focuses on thiophenes, similar principles could be adapted for the synthesis of benzothiophene analogues.
Another approach involves the reaction of o-iodoaryl ketones with (hetero)aryldithioesters. This tandem base-mediated condensation and intramolecular C-S bond formation provides a direct route to diversely substituted benzothiophenes, including those bearing an acetyl group. organic-chemistry.org
Modern cross-coupling reactions offer powerful and versatile methods for introducing functional groups like the acetyl moiety onto aromatic systems. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.
For instance, the introduction of a nitrile group onto arenes can be achieved via a palladium-catalyzed cross-coupling of thianthrenium salts with isonitriles. acs.org The resulting nitrile can then be a precursor to the acetyl group through further chemical transformations. This late-stage functionalization is valuable for modifying complex molecules. acs.org
Furthermore, palladium-catalyzed reactions can be employed for the synthesis of 2-acylbenzo[b]thiophenes from 2-iodochalcones. This process involves an in situ incorporation of sulfur followed by a copper-catalyzed cyclization. organic-chemistry.org While this example yields a 2-acyl derivative, the underlying principles of metal-catalyzed C-S bond formation and cyclization are broadly applicable to the synthesis of various benzothiophene isomers.
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. This includes the use of safer solvents, minimizing waste, and employing energy-efficient processes.
The use of water as a reaction medium is highly desirable from a green chemistry perspective. While many organic reactions are traditionally carried out in volatile organic solvents, efforts are being made to adapt these for aqueous conditions. For example, the synthesis of some benzothiophene derivatives can be performed in aqueous media, particularly when using water-soluble catalysts or reagents. rsc.org
Solvent-free reactions represent another important green chemistry approach. A transition-metal-free method for synthesizing benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide has been developed, which can be performed under neat conditions at elevated temperatures. organic-chemistry.org This process proceeds via a direct S_NAr-type reaction, cyclization, and dehydrogenation. organic-chemistry.org
The following table summarizes the reaction conditions for a transition-metal-free synthesis of 2-substituted benzo[b]thiophenes.
| Substrate (o-halovinylbenzene) | Sulfur Source | Solvent | Temperature (°C) | Yield (%) |
| (E/Z)-1-(2-fluorostyryl)-4-methoxybenzene | K₂S | DMF | 140 | 95 |
| (E/Z)-1-chloro-2-(4-methoxystyryl)benzene | K₂S | DMF | 140 | 65 |
| (E/Z)-1-bromo-2-(4-methoxystyryl)benzene | K₂S | DMF | 140 | 42 |
| (E/Z)-1-iodo-2-(4-methoxystyryl)benzene | K₂S | DMF | 140 | 35 |
This data is illustrative of the general methodology and is based on reported findings for analogous compounds. organic-chemistry.org
Developing energy-efficient and scalable synthetic protocols is crucial for the practical application of these compounds in industry. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are highly efficient as they reduce the need for intermediate purification steps, saving time, energy, and resources. rsc.org
An example of a one-step synthesis of benzothiophenes involves the reaction of aryne precursors with alkynyl sulfides. rsc.orgnih.gov This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from readily available starting materials in a single intermolecular step. rsc.orgnih.gov The reaction demonstrates good functional group tolerance and has been shown to be practical for synthesizing diverse multisubstituted benzothiophene derivatives. rsc.orgnih.gov
Electrochemical methods, as mentioned earlier, are also inherently energy-efficient and scalable. nih.govresearchgate.net The ability to control reactions through applied potential allows for high selectivity and can often be performed at room temperature, reducing energy consumption. nih.gov The scalability of a 5.0 mmol reaction of 1-propynylbenzene with 4-methylbenzenesulfonhydrazide to produce the corresponding benzo[b]thiophene-1,1-dioxide in 82% yield has been demonstrated, showcasing the practical potential of this electrochemical approach. nih.gov
Reactivity of the Carbonyl Functional Group
The acetyl group attached to the 6-position of the benzo[b]thiophene core is a primary site for various chemical modifications. Its reactivity is typical of aryl ketones, involving the carbon-oxygen double bond and the adjacent methyl group.
Reduction Chemistry to Alcohol Derivatives
The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(Benzo[b]thiophen-6-yl)ethanol. This transformation is a fundamental reaction in organic synthesis, often achieved using metal hydride reagents.
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and is highly effective for the selective reduction of ketones and aldehydes. wipo.int The reaction with NaBH₄ is generally performed at cooler temperatures, often in an ice bath, to control the reaction rate. wipo.int Lithium aluminum hydride is a much stronger reducing agent and, while also effective, is less selective and reacts violently with protic solvents, necessitating the use of anhydrous ethers like diethyl ether or tetrahydrofuran. masterorganicchemistry.com
The progress of the reduction can be monitored using techniques like Thin-Layer Chromatography (TLC), where the disappearance of the starting ketone and the appearance of the more polar alcohol product can be observed over time. wipo.int
Table 1: Reagents for the Reduction of this compound
| Reagent | Formula | Typical Solvents | Notes |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild and selective for ketones/aldehydes. wipo.int |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong, less selective reducing agent. masterorganicchemistry.com |
Condensation Reactions and Imine Formation (e.g., Oximes)
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles, leading to condensation reactions. A prominent example is the formation of imines, such as oximes, upon reaction with hydroxylamine (B1172632) or its salts.
The reaction involves the nucleophilic addition of hydroxylamine (NH₂OH) to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the corresponding oxime, this compound oxime. researchgate.net These reactions are typically carried out under conditions that facilitate the removal of water. Oximes derived from benzo[b]thiophene ketones are versatile intermediates in their own right. researchgate.net Similarly, reaction with hydrazines or substituted hydrazines can yield hydrazones and acylhydrazones, respectively, which are also valuable in medicinal chemistry. youtube.com
Alpha-Substitution Reactions Adjacent to the Carbonyl
The methyl group adjacent to the carbonyl in this compound contains acidic alpha-protons. Their removal by a base generates a nucleophilic enolate intermediate, which can then react with various electrophiles in alpha-substitution reactions. rsc.org
Alpha-Halogenation: In the presence of an acid catalyst, ketones can react with halogens like bromine (Br₂) to form an α-halo ketone. masterorganicchemistry.com The reaction proceeds through an enol intermediate, which acts as the nucleophile. masterorganicchemistry.com For this compound, this would result in the formation of 2-bromo-1-(benzo[b]thiophen-6-yl)ethanone.
Alpha-Alkylation: To achieve alpha-alkylation, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically required to fully deprotonate the alpha-carbon and form the enolate quantitatively. researchgate.net This enolate can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form a new carbon-carbon bond, yielding a more complex ketone. researchgate.netorganic-chemistry.org
Willgerodt-Kindler Reaction: A more complex transformation involving the alpha-carbon is the Willgerodt-Kindler reaction. This reaction converts aryl alkyl ketones into terminal thioamides upon heating with an amine (commonly morpholine) and elemental sulfur. researchgate.netresearchgate.net For this compound, this reaction would lead to a formal oxidation at the terminal methyl group and migration of the carbonyl function, ultimately yielding 2-(benzo[b]thiophen-6-yl)-N-morpholinylethanethioamide. This process highlights the reactivity of the entire acetyl group under specific, high-temperature conditions. researchgate.netthieme-connect.de
Electrophilic and Nucleophilic Reactions of the Benzo[b]thiophene Ring System
The benzo[b]thiophene ring is an aromatic system that can undergo various reactions, including oxidation at the sulfur atom and electrophilic substitution on the benzene portion of the molecule.
Oxidation of the Thiophene Sulfur Atom to Sulfoxides and Sulfones
The sulfur atom in the thiophene ring of this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone (1,1-dioxide). These oxidized derivatives are of significant interest in medicinal chemistry. rsc.org
The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. masterorganicchemistry.comresearchgate.net The reaction generally proceeds sequentially: one equivalent of the oxidizing agent yields the sulfoxide, while an excess of the oxidant leads to the fully oxidized sulfone. masterorganicchemistry.com Another method involves the use of hydrogen peroxide in combination with phosphorus pentoxide (P₂O₅), which is particularly effective for benzo[b]thiophenes bearing electron-withdrawing groups. The resulting benzo[b]thiophene 1,1-dioxides are valuable as synthetic intermediates and possess a range of biological activities.
Table 2: Reagents for Sulfur Oxidation
| Reagent | Formula | Product (with excess) | Notes |
| meta-Chloroperoxybenzoic acid | m-CPBA | Sulfone | Common, versatile oxidant for this transformation. masterorganicchemistry.comrsc.org |
| Hydrogen Peroxide / Phosphorus Pentoxide | H₂O₂ / P₂O₅ | Sulfone | Effective for benzo[b]thiophenes with electron-withdrawing groups. |
Halogenation, Nitration, and Sulfonation of the Aromatic Core
Nitration: Nitration of acetyl-substituted benzo[b]thiophenes can lead to substitution at various positions on the benzene ring. For example, the nitration of 3-acetylbenzo[b]thiophene using potassium nitrate (B79036) in concentrated sulfuric acid results in substitution at all four available positions of the benzene ring (4, 5, 6, and 7). The nitration of the parent benzo[b]thiophene ring itself also yields a mixture of isomers. wipo.int For this compound, nitration is expected to introduce a nitro group onto the benzene ring, with positions 4, 5, and 7 being potential sites for substitution. Furthermore, nitration of benzo[b]thiophene 1,1-dioxide can occur regioselectively at the C6 position. rsc.org
Halogenation: Bromination of benzo[b]thiophene derivatives also proceeds via electrophilic substitution. The reaction of 2-bromo-3-methylbenzo[b]thiophen with bromine was reported to likely yield the 6-bromo isomer, indicating that the 6-position is susceptible to electrophilic attack. For this compound, halogenation would likely occur at one of the other available positions on the benzene ring, such as the 4, 5, or 7-positions.
Sulfonation: While less commonly detailed for this specific substrate, sulfonation with agents like fuming sulfuric acid is a standard electrophilic aromatic substitution that would be expected to occur on the benzene ring, similar to nitration and halogenation. masterorganicchemistry.com
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Activation, Arylation)
While specific literature on transition metal-catalyzed cross-coupling reactions involving this compound is not extensively documented, the reactivity of analogous aryl ketones provides a strong predictive framework for its potential transformations. The ketone's carbonyl group can serve as an effective directing group in C–H activation reactions, facilitating the functionalization of the otherwise inert C-H bonds at the ortho positions (C-5 and C-7) of the benzo[b]thiophene ring. rsc.orgsioc-journal.cn
This directed C–H activation is typically achieved using transition metal catalysts, most notably palladium, rhodium, and ruthenium. rsc.orgacs.org The general mechanism involves the coordination of the carbonyl oxygen to the metal center, forming a metallacyclic intermediate that brings the catalyst into close proximity with the ortho C-H bonds. This facilitates the cleavage of a C-H bond and the formation of a carbon-metal bond. This new organometallic species can then engage in various coupling reactions.
For instance, ortho-arylation can be achieved by reacting the aryl ketone with aryl boronic esters or aryl diazonium salts in the presence of a palladium catalyst. acs.orgrsc.orgnih.gov The process involves the initial ortho-palladation directed by the ketone, followed by transmetalation with the arylating agent and subsequent reductive elimination to furnish the biaryl product. acs.org While this has been demonstrated effectively for acetophenone (B1666503) and its derivatives, the same principle can be applied to this compound to introduce various aryl groups at the C-5 or C-7 positions.
Similarly, carbonylative α-arylation of acetophenones, a process that forms 1,3-diketones, has been accomplished using palladium catalysis. nih.gov This reaction introduces a second carbonyl group adjacent to the existing one, creating a valuable synthetic intermediate.
The table below summarizes representative examples of such transition metal-catalyzed reactions on analogous aryl ketone systems, illustrating the potential for applying these methods to this compound.
Table 1: Representative Transition Metal-Catalyzed Reactions of Aryl Ketones
| Reaction Type | Aryl Ketone Substrate | Coupling Partner | Catalyst System | Product Type |
| ortho-C-H Arylation | Acetophenone O-methyl oxime | Aryl pinacol (B44631) boronic ester | Pd(OAc)₂ / Ac-Gly-OH | ortho-Arylated acetophenone |
| Heck Arylation | Styryl ether | Aryl diazonium salt | Pd(OAc)₂ | α-Aryl acetophenone |
| Carbonylative α-Arylation | Acetophenone | Aryl iodide, CO | Palladium catalyst | 1,3-Diketone |
| C-H Alkylation | Aryl ketone | Alkene | Ruthenium complex | ortho-Alkylated aryl ketone |
Diversification through Fused Heterocyclic Ring System Construction
The acetyl group of this compound is a key functional handle for the construction of new heterocyclic rings fused to the benzo[b]thiophene scaffold. Several well-established synthetic methodologies can be employed to build pyrazole (B372694), pyrimidine (B1678525), and thiophene ring systems, significantly diversifying the molecular framework.
A common strategy involves the condensation of the ketone with various reagents to form an intermediate that subsequently cyclizes. For example, reaction with hydrazine (B178648) or its derivatives leads to the formation of a pyrazole ring. acs.orgorganic-chemistry.orgyoutube.com Similarly, multicomponent reactions involving the ketone, an ammonia (B1221849) source, and a one-carbon unit (like an orthoformate or dimethylformamide) can be used to construct a pyrimidine ring. rsc.orgorganic-chemistry.orgmdpi.com
The Gewald reaction offers a direct route to fused 2-aminothiophenes. thieme-connect.commdpi.comresearchgate.netarkat-usa.org This one-pot, three-component reaction involves the condensation of a ketone, an activated nitrile (such as ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base. Applying this to this compound would result in the formation of a thieno[2,3-f]benzo[b]thiophene or thieno[3,2-g]benzo[b]thiophene system, depending on the regiochemistry of the initial condensation.
Furthermore, the synthesis of a fused pyridine (B92270) ring, to form a thienopyridine system, is also conceivable through a modified Friedländer synthesis. wikipedia.orgjk-sci.comorganic-chemistry.org This would first require the introduction of an amino group onto the benzo[b]thiophene ring ortho to the acetyl group (e.g., at C-5 or C-7), which could be achieved through a nitration and reduction sequence. The resulting ortho-aminoaryl ketone could then be condensed with a compound containing an α-methylene group to construct the fused pyridine ring. organic-chemistry.org
The following table outlines these potential synthetic pathways for creating fused heterocyclic systems from this compound, based on established reactions for aryl ketones.
Table 2: Synthesis of Fused Heterocyclic Systems from Aryl Ketones
| Target Fused Ring | Reaction Name/Type | Key Reagents | Resulting Heterocyclic System |
| Pyrazole | Knorr Pyrazole Synthesis | Hydrazine hydrate | Thieno[2,3-g]indazole analogue |
| Pyrimidine | Multicomponent Reaction | Aldehyde, Ammonium salt | Benzo[b]thieno[6,5-d]pyrimidine analogue |
| Thiophene | Gewald Reaction | Activated nitrile, Sulfur, Base | Thieno[2,3-f]benzo[b]thiophene analogue |
| Pyridine | Friedländer Synthesis | ortho-Aminoaryl ketone, Carbonyl with α-methylene | Thieno[2,3-g]quinoline analogue |
Advanced Spectroscopic and Structural Elucidation of 1 Benzo B Thiophen 6 Yl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 1-(Benzo[b]thiophen-6-yl)ethanone, the spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene (B83047) core and the methyl protons of the acetyl group.
The acetyl group's three equivalent protons will appear as a sharp singlet, typically in the downfield region around 2.6-2.7 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the bicyclic ring system will appear further downfield in the aromatic region (approximately 7.0-8.5 ppm). The specific substitution at the 6-position influences the chemical shifts and coupling patterns of the remaining five aromatic protons (H-2, H-3, H-4, H-5, and H-7). The H-7 proton, being ortho to the electron-withdrawing acetyl group, is expected to be the most deshielded of the benzene (B151609) ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COCH₃ | ~2.65 | Singlet (s) | N/A |
| H-2 | ~7.55 | Doublet (d) | ~5.5 |
| H-3 | ~7.40 | Doublet (d) | ~5.5 |
| H-4 | ~7.90 | Doublet (d) | ~8.5 |
| H-5 | ~7.85 | Doublet of Doublets (dd) | ~8.5, ~1.7 |
| H-7 | ~8.40 | Doublet (d) | ~1.7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. For this compound, ten signals are expected: two for the acetyl group and eight for the benzothiophene ring.
The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield, typically around 197 ppm. The methyl carbon of the acetyl group will be found in the upfield region, around 26 ppm. The eight carbons of the benzothiophene core will have shifts determined by their position relative to the sulfur atom and the acetyl substituent. The carbon atom directly attached to the acetyl group (C-6) will be deshielded, as will other carbons in the ring due to the aromatic system. For example, in related 6-substituted benzothiophenes, the carbon signals are well-defined and provide key structural confirmation mdpi.com.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CO CH₃ | ~26.5 |
| C OCH₃ | ~197.5 |
| C-2 | ~127.0 |
| C-3 | ~124.5 |
| C-3a | ~139.0 |
| C-4 | ~124.0 |
| C-5 | ~129.0 |
| C-6 | ~136.0 |
| C-7 | ~133.0 |
| C-7a | ~141.0 |
Two-Dimensional NMR Techniques
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are often required for unambiguous assignment, especially in complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between adjacent aromatic protons, such as H-2 and H-3 on the thiophene (B33073) ring, and between H-4 and H-5 on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon by linking the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying connectivity across quaternary (non-protonated) carbons. For this molecule, a key HMBC correlation would be observed from the methyl protons (COCH₃) to the carbonyl carbon (C=O) and, crucially, to the C-6 of the benzothiophene ring, confirming the position of the acetyl group.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The fragmentation of benzothiophene and its derivatives is well-studied, often involving losses of C₂H₂ and CS units from the parent ring structure researchgate.net.
For this compound (molecular weight: 176.23 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 176. The most characteristic fragmentation for an aromatic ketone is the alpha-cleavage—the breaking of the bond between the carbonyl group and the methyl group miamioh.edu. This results in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable benzoyl-type acylium cation. This fragment, [M-15]⁺, is often the most intense peak in the spectrum (the base peak).
Key Fragmentation Pathways:
Alpha-Cleavage: C₁₀H₈OS⁺˙ (m/z 176) → [C₉H₅OS]⁺ (m/z 161) + •CH₃
Loss of Carbon Monoxide: The acylium ion can then lose a molecule of carbon monoxide (CO, 28 Da). [C₉H₅OS]⁺ (m/z 161) → [C₈H₅S]⁺ (m/z 133) + CO
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Identity |
|---|---|---|
| 176 | [C₁₀H₈OS]⁺˙ | Molecular Ion (M⁺˙) |
| 161 | [C₉H₅OS]⁺ | Base Peak ([M-CH₃]⁺) |
| 133 | [C₈H₅S]⁺ | [M-CH₃-CO]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments, serving as definitive proof of its chemical formula. For this compound, HRMS would be used to confirm its formula as C₁₀H₈OS. The theoretical exact mass is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S). This technique is routinely used to confirm the identity of newly synthesized benzothiophene derivatives mdpi.com.
Calculated Exact Mass: 176.0347 Da
An experimental HRMS measurement matching this value would unequivocally confirm the elemental formula of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds like this compound.
In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. This compound, being a moderately polar and relatively high-boiling compound, would elute from the column at a characteristic retention time. As it elutes, it enters the mass spectrometer, which generates the mass spectrum for identification. This method is highly effective for both identifying the compound in a mixture and assessing its purity.
Computational Chemistry and Theoretical Modeling of 1 Benzo B Thiophen 6 Yl Ethanone
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of organic molecules, including benzothiophene (B83047) derivatives, due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are employed to determine the optimized molecular geometry, bond lengths, bond angles, and various energetic properties.
A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform full geometry optimization. ekb.eg Such calculations for 1-(Benzo[b]thiophen-6-yl)ethanone would yield its most stable three-dimensional conformation. From this optimized structure, key electronic properties can be derived. DFT is also utilized to calculate global reactivity descriptors, which help in understanding the molecule's stability and reactivity. derpharmachemica.com For instance, studies on related heterocyclic compounds have successfully used DFT to investigate molecular structure and atomic charges. derpharmachemica.com The application of DFT to bis(2-benzothiophen-1-yl) derivatives has been used to determine properties like energy band gaps, which are crucial for applications in optoelectronic devices. ub.ac.id
Table 1: Representative Optimized Geometrical Parameters for a Benzothiophene System (Calculated via DFT)
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
|---|---|---|---|---|---|
| Bond Length | C=O | 1.23 | Bond Angle | C-C-O | 120.5 |
| C-CH₃ | 1.52 | C-C-C(ring) | 119.8 | ||
| C-S (thiophene) | 1.77 | C-S-C | 92.1 | ||
| C-C (benzene) | 1.40 |
Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov
These frontier molecular orbitals (FMOs) are typically visualized to identify the regions of the molecule involved in electronic interactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene ring system, while the LUMO would likely have significant contributions from the acetyl group, particularly the carbonyl carbon. This distribution dictates the molecule's behavior in chemical reactions. Based on the HOMO and LUMO energies, various quantum chemical parameters can be calculated to describe the molecule's global chemical behavior. mdpi.com
Table 2: Calculated Quantum Chemical Parameters (Illustrative)
| Parameter | Formula | Typical Value (eV) |
|---|---|---|
| HOMO Energy (E_HOMO) | - | -6.20 |
| LUMO Energy (E_LUMO) | - | -2.15 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.05 |
| Ionization Potential (I) | -E_HOMO | 6.20 |
| Electron Affinity (A) | -E_LUMO | 2.15 |
| Chemical Hardness (η) | (I - A) / 2 | 2.025 |
| Chemical Softness (S) | 1 / (2η) | 0.247 |
| Electronegativity (χ) | (I + A) / 2 | 4.175 |
Note: These values are illustrative, based on DFT calculations for comparable aromatic and heterocyclic systems found in the literature. mdpi.comnih.gov
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which aids in the interpretation and assignment of experimental spectra.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an invaluable tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for computing NMR chemical shifts with good accuracy. nih.gov Calculations are performed on the optimized geometry of the molecule. ucm.cl
For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ucm.clnih.gov Studies on complex heteroaromatic systems, including benzothienoquinoline heterohelicenes, have shown a good correlation between theoretical and experimental NMR data, confirming the utility of this approach for structural analysis. mdpi.com
Table 3: Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Chemical Shift (δ) |
|---|---|
| H (Methyl) | 2.65 |
| H (Aromatic) | 7.40 - 8.20 |
| H2 | 7.60 |
| H3 | 7.50 |
| H4 | 8.10 |
| H5 | 7.95 |
| H7 | 8.15 |
Note: This table presents hypothetical data to illustrate the output of theoretical NMR calculations, based on general principles and data for related benzothiophene structures.
Computational modeling can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Harmonic vibrational frequencies are calculated using DFT methods, often at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). mjcce.org.mk
The calculated frequencies help in the assignment of specific vibrational modes, such as the characteristic C=O stretch of the ketone group, C-H stretching and bending modes of the aromatic ring, and vibrations of the thiophene (B33073) ring. researchgate.net It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. mjcce.org.mk
Table 4: Predicted Vibrational Frequencies and Their Assignments (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2980 - 2920 |
| Carbonyl (C=O) Stretch | 1685 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-S Stretch | 750 - 680 |
Note: These are representative frequencies for the key functional groups in this compound, based on computational studies of similar molecules. mjcce.org.mkresearchgate.net
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry is a powerful asset for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface (PES) of a reaction, computational methods can identify reactants, products, intermediates, and, crucially, transition states.
For this compound, this could involve studying electrophilic aromatic substitution on the benzothiophene ring or reactions involving the acetyl group. DFT calculations are used to locate the geometry of transition states (TS), which are first-order saddle points on the PES. scirp.org Vibrational frequency analysis is performed to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scirp.org
Once a transition state is located, the activation energy (the energy barrier for the reaction) can be calculated. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the reaction pathway. scirp.org Such studies on related aromatic systems have been used to determine favored reaction paths, for example, by comparing the activation barriers for addition versus abstraction reactions. scirp.org These computational analyses provide a detailed, molecular-level understanding of the kinetics and thermodynamics governing the chemical transformations of the compound.
Conformational Landscape Analysis
The conformational flexibility of this compound is primarily dictated by the rotation of the acetyl group relative to the benzothiophene ring. A detailed analysis of the conformational landscape reveals the energetically favorable orientations of this substituent.
The primary dihedral angle of interest is that which is defined by the plane of the benzothiophene ring and the plane of the acetyl group. Theoretical calculations, typically employing density functional theory (DFT), are used to map the potential energy surface as a function of this dihedral angle's rotation. This analysis identifies the global minimum energy conformation, representing the most stable structure of the molecule, as well as any local minima and the energy barriers that separate these conformations.
For this compound, the conformational analysis indicates that the planar conformations, where the acetyl group is coplanar with the benzothiophene ring, are the most stable. This planarity is favored due to the extension of the π-conjugated system from the aromatic ring to the carbonyl group, which results in electronic stabilization. Two such planar conformers exist: one where the carbonyl oxygen is oriented away from the sulfur atom of the thiophene ring (anti-conformer) and one where it is oriented towards it (syn-conformer). The anti-conformer is generally found to be the global minimum due to reduced steric hindrance.
The rotational barrier between these conformers is a critical parameter derived from the conformational analysis. This barrier represents the energy required to rotate the acetyl group out of the plane of the benzothiophene ring. The magnitude of this barrier provides insight into the rigidity of the molecule at different temperatures.
Table 1: Calculated Conformational Data for this compound (Note: The following data is illustrative and representative of what a typical computational analysis would yield.)
| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Nature of Stationary Point |
| Anti (Global Minimum) | 180° | 0.00 | Minimum |
| Syn | 0° | 1.25 | Minimum |
| Perpendicular | 90° | 4.50 | Transition State |
Molecular Dynamics Simulations in Complex Chemical Environments
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in realistic chemical environments, such as in different solvents or in the presence of other molecules. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms over time.
MD simulations can reveal how intermolecular interactions influence the conformational preferences and dynamic properties of the molecule. For instance, in a polar solvent like water, the solvent molecules can form hydrogen bonds with the carbonyl oxygen of the acetyl group, potentially stabilizing certain conformations and affecting the rotational dynamics of the acetyl group. In contrast, in a nonpolar solvent, solvent-solute interactions are weaker, and the intrinsic conformational preferences of the molecule are more dominant.
These simulations can also provide insights into the solvation structure around this compound, showing the arrangement of solvent molecules in the first solvation shell. This information is crucial for understanding the molecule's solubility and its participation in chemical reactions. Furthermore, by analyzing the trajectory, various time-correlation functions can be calculated to determine properties such as rotational correlation times, which quantify the timescale of molecular tumbling and internal rotations.
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Findings (Note: The following data is illustrative and representative of a typical MD simulation setup and expected results.)
| Parameter | Value/Description |
| System | 1 molecule of this compound |
| Solvent | Water (TIP3P model) or Cyclohexane |
| Force Field | General Amber Force Field (GAFF) |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Key Finding (Water) | The anti-conformer remains the most populated state. The rotational barrier for the acetyl group is slightly increased due to hydrogen bonding with water. |
| Key Finding (Cyclohexane) | The relative populations of the syn and anti conformers are similar to the gas phase, with the anti-conformer being slightly more favored. |
Research Applications of 1 Benzo B Thiophen 6 Yl Ethanone Scaffolds Beyond Basic Compound Characterization
Role as a Privileged Synthetic Intermediate in Complex Organic Synthesis
In the realm of organic synthesis, the benzo[b]thiophene nucleus is considered a "privileged" structure due to its prevalence in many biologically active compounds. The acetyl group on the 1-(Benzo[b]thiophen-6-yl)ethanone variant provides a convenient chemical handle for building molecular complexity.
The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Compounds containing this scaffold have been developed as anti-inflammatory agents, urokinase inhibitors, and potential treatments for Alzheimer's disease. nih.gov While many synthetic efforts have historically focused on modifying the 2 and 3-positions of the thiophene (B33073) ring, functionalization at the 6-position of the benzene (B151609) ring is crucial for developing specific derivatives. nih.govnih.gov For instance, the osteoporosis drug Raloxifene and other selective estrogen receptor modulators (SERMs) feature a 6-substituted benzo[b]thiophene core. nih.gov
The compound this compound serves as an ideal starting material for such syntheses. Its acetyl group can undergo a wide array of chemical transformations—such as oxidation, reduction, condensation, or substitution—to build the complex side chains required for pharmacological activity. This versatility allows chemists to systematically modify structures to optimize their biological efficacy. For example, derivatives like 6-substituted benzo[b]thiophene-2-carboxylic acids are used to create antimicrobial agents, highlighting the importance of substitution on the benzene portion of the scaffold. mdpi.com
While specific research detailing the direct use of this compound in the synthesis of agrochemicals is not extensively published, the structural motifs it possesses are of significant value in the broader chemical industry. The benzo[b]thiophene core is found in some pesticides and plant growth regulators. nih.gov The acetyl group is a common functional group used in the synthesis of specialty chemicals, providing a reactive site for constructing larger, more complex molecules. The development of efficient, often electrochemically-driven, methods for synthesizing substituted benzothiophenes underscores their importance as versatile building blocks for a range of chemical applications. nih.gov
Development in Advanced Materials Science
The rigid, planar, and electron-rich nature of the benzo[b]thiophene scaffold makes it an excellent candidate for incorporation into advanced functional materials. The 6-yl substitution pattern of this compound is particularly relevant for tuning the electronic and self-assembly properties of these materials.
Benzo[b]thiophene derivatives are at the forefront of research into organic semiconductors, which are essential components for next-generation electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The performance of these materials is highly dependent on their molecular structure and ability to self-organize in the solid state to facilitate charge transport.
Research has shown that the position of substitution on the benzo[b]thiophene core significantly impacts material performance. Notably, derivatives functionalized at the 6-position have demonstrated exceptional properties. A study on new organic semiconductors based on benzo[b]thiophene derivatives found that a thin film with a single benzo[b]thiophene moiety attached via the 6-position exhibited the highest hole carrier mobility. In another investigation, a new benzo[b]thieno[2,3-d]thiophene (BTT) derivative, 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene, was synthesized and used as a solution-processable semiconductor in an OFET, displaying p-channel activity with high on/off ratios.
Table 1: Performance of 6-substituted Benzo[b]thiophene-based Organic Semiconductors in OFETs This table presents a summary of the electrical performance for organic field-effect transistors (OFETs) that utilize organic semiconductors derived from 6-substituted benzo[b]thiophene.
| Compound Class | Hole Mobility (cm²/Vs) | Current On/Off Ratio | Ref. |
|---|---|---|---|
| Benzo[b]thiophene derivative (attached via 6-position) | 0.055 | 2.5 × 10⁷ | |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | up to 0.005 | > 10⁶ |
The inherent rigidity of the benzo[b]thiophene core makes it an excellent building block for liquid crystals—materials that exhibit properties between those of a conventional liquid and a solid crystal. This self-organizing ability is crucial for applications in displays and microwave technology. Research into novel liquid crystals has utilized benzo[b]thiophene cores to construct the necessary rigid structures. By attaching flexible side chains and polar terminal groups, scientists can induce the formation of desired liquid crystal phases (mesophases).
A study focusing on benzo[b]thiophene-based materials for high-frequency applications successfully synthesized novel liquid crystal compounds. The findings highlighted that structural diversity, particularly the inclusion of carbon-carbon triple bonds and polar terminal groups, was key to achieving the desired properties. This compound represents a strategic starting point for such materials, as its acetyl group can be chemically elaborated to introduce the mesogenic (liquid crystal-forming) side chains required for self-organization.
Many traditional fluorescent molecules suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their light-emitting ability is diminished in the solid state or at high concentrations. In contrast, materials exhibiting aggregation-induced emission (AIE) become more luminescent as they aggregate. This property is highly desirable for applications in sensors, bio-imaging, and solid-state lighting.
The AIE effect often arises from the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay pathways and enhances light emission. Benzo[b]thiophene derivatives have been identified as promising platforms for creating new AIE-active materials, known as AIEgens. For example, luminogens based on a benzo[b]thiophene S,S-dioxide core have been developed that show high solid-state emission efficiencies. The this compound scaffold is a potential precursor for new AIEgens. By attaching molecular rotors (such as phenyl groups) to the core via the acetyl group, it is possible to design molecules that are non-emissive in solution but become highly fluorescent upon aggregation, as the rotors' movement is restricted.
Design and Application as Molecular Probes and Chemical Tools
The this compound scaffold serves as a valuable starting point for the design and synthesis of molecular probes and chemical tools. These molecules are instrumental in dissecting complex biological pathways and validating novel therapeutic targets. The inherent structural features of the benzothiophene (B83047) core, combined with the reactivity of the ethanone (B97240) group, allow for systematic modifications to optimize potency, selectivity, and other properties required for a chemical probe.
Researchers have leveraged the benzothiophene framework to develop inhibitors for a variety of enzymes. For instance, derivatives of the closely related benzo[b]indeno[1,2-d]thiophen-6-one have been designed as potent inhibitors of several protein kinases, including DYRK1A, CLK1, and CLK4. rsc.org The design strategy for these inhibitors involved isosteric replacement and conformational constraint of known kinase inhibitors, leading to enhanced inhibitory activity. rsc.orgpublons.com In these studies, the substitution pattern on the benzothiophene ring was found to be crucial for both potency and selectivity. For example, the introduction of a hydroxyl or methoxy (B1213986) group at the 5-position of the benzo[b]indeno[1,2-d]thiophen-6-one core significantly influenced the inhibitory activity against the target kinases. rsc.org
Another significant application of the benzothiophene scaffold is in the development of cholinesterase inhibitors. nih.gov By creating hybrid molecules that combine the benzothiophene moiety with a chalcone-like structure, researchers have developed compounds with significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular docking studies of these hybrids have provided insights into their binding modes, revealing key interactions such as hydrogen bonding and π-stacking with amino acid residues in the active sites of the enzymes. nih.gov These findings underscore the utility of the benzothiophene scaffold in designing probes to study the structure and function of cholinesterases.
The following table summarizes the inhibitory activities of selected benzothiophene derivatives, illustrating their potential as chemical tools for studying specific enzymes.
| Compound Class | Target Enzyme(s) | Key Structural Features | Representative IC50 Values |
| 6H-Benzo[b]indeno[1,2-d]thiophen-6-one derivatives | DYRK1A, CLK1, CLK4 | 5-hydroxy or 5-methoxy substitution | DYRK1A: 35–116 nM; CLK1: 20 nM; CLK4: 26 nM rsc.org |
| Benzothiophene-chalcone hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Chalcone moiety fused with the benzothiophene ring | AChE: 62.10 μM; BChE: 24.35 μM nih.gov |
Structure-Property Relationship Studies in Material and Synthetic Contexts
The investigation of structure-property relationships is fundamental to the advancement of both materials science and synthetic chemistry. The this compound scaffold provides a versatile platform for such studies, where systematic modifications to its structure can lead to predictable changes in its physical, chemical, and biological properties.
In the context of medicinal chemistry, extensive structure-activity relationship (SAR) studies have been conducted on benzothiophene derivatives to optimize their biological profiles. For example, in the development of the aforementioned kinase inhibitors based on the benzo[b]indeno[1,2-d]thiophen-6-one scaffold, the nature and position of substituents on the benzothiophene ring were systematically varied. rsc.org These studies revealed that while a 5-hydroxy or 5-methoxy group was beneficial for inhibitory activity, the microsomal stability of the compounds was also highly dependent on the substitution pattern. rsc.org This highlights the critical interplay between the chemical structure and the pharmacokinetic properties of these molecules. Similarly, for the benzothiophene-chalcone hybrids designed as cholinesterase inhibitors, the SAR studies indicated that the nature of the substituent on the benzoyl moiety significantly influenced the inhibitory potency against AChE and BChE. nih.gov
From a synthetic perspective, the this compound core offers multiple sites for chemical modification, allowing for the exploration of diverse chemical space. The acetyl group can undergo a wide range of transformations, such as aldol (B89426) condensations, to introduce further complexity and functionality. The benzothiophene ring itself can be functionalized through electrophilic substitution reactions, with the position of substitution being directed by the existing acetyl group and the inherent reactivity of the bicyclic system. The development of efficient synthetic methodologies for the preparation of substituted benzothiophenes is an active area of research, with techniques like the Sonogashira cross-coupling reaction being employed to construct complex derivatives. researchgate.net
In the realm of materials science, thiophene-based organic materials have garnered significant interest for their applications in electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The electronic properties of these materials are intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the nature of any substituent groups. While specific studies on the material properties of this compound are not extensively documented, the benzothiophene core is a known building block for creating π-conjugated systems. The acetyl group on the 6-position can influence the electron density distribution within the aromatic system, thereby modulating its optical and electronic properties. Further derivatization of this scaffold could lead to the development of novel materials with tailored photophysical characteristics.
The table below outlines key structure-property relationships observed in derivatives of the this compound scaffold.
| Structural Modification | Property Influenced | Context | Observed Effect |
| Substitution at the 5-position of the benzo[b]indeno[1,2-d]thiophen-6-one core | Kinase inhibitory activity and microsomal stability | Medicinal Chemistry | Hydroxy and methoxy groups enhance inhibitory potency but can affect metabolic stability. rsc.org |
| Variation of substituents on the benzoyl moiety of benzothiophene-chalcone hybrids | Cholinesterase inhibition | Medicinal Chemistry | The nature of the substituent dictates the inhibitory potency and selectivity for AChE versus BChE. nih.gov |
| Functionalization of the benzothiophene ring | Synthetic accessibility and diversity | Synthetic Chemistry | Enables the creation of a wide range of derivatives with varied functionalities through established synthetic protocols. researchgate.net |
| Modification of the π-conjugated system | Optical and electronic properties | Materials Science | The benzothiophene core contributes to π-conjugation, and substituents can tune the electronic characteristics for potential applications in organic electronics. researchgate.net |
Q & A
Q. What are the standard synthetic routes for 1-(Benzo[b]thiophen-6-yl)ethanone, and how can reaction conditions be optimized?
The synthesis typically involves Friedel-Crafts acylation, where benzo[b]thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization includes controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 substrate-to-acylating agent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (reported up to 78% in analogous thiophene derivatives) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key for confirming the ketone position (δ ~2.6 ppm for acetyl protons, δ ~200 ppm for carbonyl carbon) and aromatic proton environments (δ 7.0–8.5 ppm for benzo[b]thiophene protons) .
- FTIR : Strong absorption at ~1680 cm⁻¹ confirms the C=O stretch .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 176 for C₁₀H₈OS) validate the molecular formula .
Q. What are the primary challenges in achieving regioselective functionalization of benzo[b]thiophene derivatives?
Electron-rich positions (e.g., C-2 and C-5 of benzo[b]thiophene) are prone to electrophilic substitution, but steric hindrance at C-6 complicates acylation. Directed ortho-metalation strategies using LDA (lithium diisopropylamide) or Grignard reagents can improve regioselectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophene ring) influence biological activity?
Studies on benzothiazole analogs show that electron-withdrawing groups (e.g., -NO₂ at C-5) enhance antiproliferative activity (IC₅₀ ~12 µM against MCF-7 cells), while bulky substituents reduce bioavailability . Computational docking (AutoDock Vina) predicts binding affinity to kinase targets like EGFR, suggesting similar SAR principles apply to benzo[b]thiophene derivatives .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Standardized Assays : Discrepancies in IC₅₀ values (e.g., 10–50 µM) may arise from variations in cell lines (HeLa vs. HepG2) or assay protocols (MTT vs. SRB). Cross-validation using multiple assays is critical .
- Metabolite Interference : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit off-target effects, necessitating LC-MS/MS profiling during bioactivity studies .
Q. Can green chemistry approaches improve the sustainability of its synthesis?
Solvent-free mechanochemical synthesis (ball milling) reduces waste, achieving 65% yield in benzo[b]thiophene acylation . Catalytic systems like Fe₃O₄ nanoparticles enable recyclability (>5 cycles without significant loss in activity) .
Methodological Recommendations
- Synthetic Reproducibility : Document moisture-sensitive steps (e.g., AlCl₃ handling) to mitigate hydrolysis side reactions .
- Computational Modeling : Use Gaussian 16 for DFT calculations to predict reactive sites for functionalization .
- Bioactivity Validation : Pair in vitro assays with in silico ADMET profiling (SwissADME) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
